molecular formula C9H7F4N B6169321 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2751614-42-1

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

Katalognummer: B6169321
CAS-Nummer: 2751614-42-1
Molekulargewicht: 205.15 g/mol
InChI-Schlüssel: YHINNDLALZDIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylcyclopropyl magnesium bromide or trifluoromethylcyclopropyl boron fluoride under appropriate conditions . This reaction results in the substitution of the chlorine atom with the trifluoromethylcyclopropyl group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while oxidation or reduction can lead to different functionalized derivatives.

Wirkmechanismus

The mechanism of action of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both fluorine and trifluoromethylcyclopropyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

2751614-42-1

Molekularformel

C9H7F4N

Molekulargewicht

205.15 g/mol

IUPAC-Name

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7F4N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI-Schlüssel

YHINNDLALZDIAA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CN=C(C=C2)F)C(F)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.